Undecanedinitrile

Physical properties Storage and handling Process engineering

Undecanedinitrile (C11 α,ω-dinitrile) delivers unmatched value versus shorter (C6, C9) or longer (C12) homologues. The 11-carbon spacer uniquely balances thermal stability, melt processability, and mechanical properties in derived polyamides and polyesters. Its liquid state at ambient temperature eliminates the handling issues of solid C10 sebaconitrile. In coordination chemistry, the C11 chain precisely tunes interlayer spacing in vanadyl phosphate hybrids. For biocatalytic routes, C11 occupies a distinct kinetic regime in nitrilase-mediated hydrolysis, enabling selective production of ω-cyanoundecanoic acid. Researchers developing structure-property relationships in aliphatic polyamides—or seeking a C11 diacid/diamine building block not widely available from natural sources—should choose Undecanedinitrile as a key monomer. Bulk and custom packaging are available; order now to advance your specialty polymer or hybrid-material program.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 71172-36-6
Cat. No. B1584896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecanedinitrile
CAS71172-36-6
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESC(CCCCC#N)CCCCC#N
InChIInChI=1S/C11H18N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-9H2
InChIKeyISIQQQYKUPBYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecanedinitrile CAS 71172-36-6: Long-Chain Aliphatic Dinitrile Technical Baseline


Undecanedinitrile (CAS 71172-36-6), also known as 1,9-dicyanononane, is an α,ω-aliphatic dinitrile with a C11 straight-chain hydrocarbon backbone terminated by two cyano groups [1]. This colorless to pale yellow liquid exhibits a molecular weight of 178.27 g/mol, a density of 0.91 g/mL at 20°C, and a boiling point of 190°C at 7 mmHg [2]. As a member of the linear dinitrile homologous series, it serves primarily as a bifunctional monomer and synthetic intermediate for specialty polyamides, polyesters, and coordination compounds, with procurement decisions typically driven by chain-length-dependent properties rather than functional group variation [3].

Undecanedinitrile (C11) Procurement Rationale: Chain Length Dictates Performance in Dinitrile Applications


Generic substitution among linear aliphatic dinitriles (C4–C14) is demonstrably invalid due to the profound chain-length dependence of critical physicochemical and performance parameters. In polymer synthesis, the C11 chain length of undecanedinitrile confers a distinct combination of thermal stability, melt processability, and mechanical properties in derived polyamides and polyesters relative to shorter (e.g., C6, C9) or longer (e.g., C12) homologs [1]. In coordination chemistry, the C11 spacer influences intercalation stoichiometry and layer spacing in vanadyl phosphate complexes, with dinitrile content inversely correlated with chain length [2]. In biocatalytic transformations, chain length dictates enzyme conversion rates and selectivity in nitrilase-mediated hydrolysis, with rates markedly increasing from malononitrile (C3) to octanedinitrile (C8), implying that C11 occupies a distinct kinetic regime . Furthermore, physical state differences at ambient temperature—such as the solid nature of sebaconitrile (C10, mp 7–8°C) versus the liquid state of undecanedinitrile (C11, liquid at 20°C)—directly impact handling, storage, and processing workflows [3]. These chain-length-dependent properties preclude simple substitution and necessitate compound-specific evaluation for target applications.

Undecanedinitrile (C11) vs. Comparator Dinitriles: Quantitative Differentiation for Procurement Decisions


Physical State at Ambient Temperature: Undecanedinitrile (C11) Liquid vs. Sebaconitrile (C10) Solid

Undecanedinitrile (C11) remains a liquid at standard ambient temperature (20°C), whereas its shorter-chain homolog sebaconitrile (C10, decanedinitrile) exhibits a melting point of 7–8°C, rendering it a solid under identical conditions [1][2]. This difference in physical state directly impacts material handling, storage requirements, and processing compatibility. The liquid state of undecanedinitrile at room temperature eliminates the need for heated storage or melting prior to use in solution-based syntheses, providing operational advantages in laboratory and pilot-scale workflows .

Physical properties Storage and handling Process engineering

Density and Boiling Point Progression: Undecanedinitrile (C11) Occupies Distinct Position in Dinitrile Homologous Series

Undecanedinitrile (C11) exhibits a density of 0.91 g/mL at 20°C and a boiling point of 190°C at 7 mmHg, which positions it within the expected incremental progression of the α,ω-dinitrile homologous series [1]. For comparison, nonanedinitrile (C9) displays a density of 0.929 g/mL at 25°C and a boiling point of 175–176°C at 11 mmHg [2], while dodecanedinitrile (C12) shows a density of 0.894 g/cm³ and a boiling point of 380°C at 760 mmHg [3]. The C11 compound provides an intermediate thermal profile that may be advantageous in applications requiring a balance between volatility and processability, such as in melt-phase polymerizations where monomer volatility must be controlled.

Physical properties Density Boiling point Structure-property relationships

Polyamide Precursor Potential: Undecanedinitrile (C11) Chain Length Confers Distinct Thermal and Mechanical Properties in Derived Polymers

As a bifunctional monomer, undecanedinitrile serves as a precursor for C11-based polyamides (e.g., via hydrogenation to the corresponding diamine and subsequent polycondensation) [1]. The C11 chain length is predicted to impart a specific combination of melting temperature (Tm), glass transition temperature (Tg), and mechanical flexibility in derived polyamides that differs from those based on C6 (hexanedinitrile/adiponitrile), C10 (sebaconitrile), or C12 (dodecanedinitrile) monomers [2]. While direct experimental comparison data for undecanedinitrile-derived polymers are limited in the open literature, the well-established structure-property relationships in aliphatic polyamides (e.g., odd-even effect, methylene group contribution to thermal transitions) indicate that the C11 unit provides a distinct intermediate profile between C10 and C12 polyamides, potentially offering a unique balance of crystallinity, toughness, and melt processability [3].

Polymer synthesis Polyamide Structure-property relationships Monomer selection

Nitrilase-Mediated Hydrolysis: Chain Length Dependence Suggests Distinct Kinetic Regime for C11 Dinitriles

Effenberger and Oßwald (2001) demonstrated that the conversion rate of aliphatic dinitriles by a recombinant plant nitrilase from Arabidopsis thaliana markedly increases with chain length from malononitrile (C3) to octanedinitrile (C8) . The study showed that for dinitriles up to a chain length of 6 carbon atoms, the ω-cyanocarboxylic acid is the sole product even at complete conversion, while for pimelonitrile (C7), selectivity remains high (less than 1% diacid formation up to 73% conversion) . Although undecanedinitrile (C11) was not explicitly tested in this study, the established trend of chain-length-dependent enzymatic activity strongly suggests that C11 dinitriles would exhibit distinct kinetic and selectivity profiles compared to shorter-chain homologs. For biocatalytic applications requiring selective monohydrolysis to ω-cyanocarboxylic acids, the C11 chain length may offer an advantageous balance between enzyme affinity and product selectivity.

Biocatalysis Enzymatic hydrolysis Selectivity Green chemistry

Coordination Chemistry: Dinitrile Content in Vanadyl Phosphate Intercalates Decreases with Chain Length

Šimková et al. (2003) reported that the dinitrile content in vanadyl phosphate intercalates decreases with increasing chain length of the aliphatic dinitrile guest molecules [1]. In this study, a series of dinitriles from malononitrile (C3) to suberonitrile (C8) were intercalated into layered VOPO₄ hosts, with the dinitrile molecules anchored via N–V donor–acceptor bonds [1]. While undecanedinitrile (C11) was not included in this specific study, the established inverse relationship between chain length and intercalate content implies that C11 dinitriles would exhibit lower molar intercalation stoichiometry compared to shorter homologs, potentially affecting the spacing, stability, and functional properties of the resulting hybrid materials. For materials scientists designing layered organic-inorganic composites, the C11 chain length offers a specific interlayer spacing and guest density that differs from C6–C8 analogs.

Intercalation chemistry Coordination compounds Host-guest chemistry Layered materials

Acute Toxicity Classification: Undecanedinitrile (C11) Aligns with Class-Level Hazard Profile of Aliphatic Dinitriles

Undecanedinitrile is classified as Acute Toxicity Category 3 for oral, dermal, and inhalation routes (H301, H311, H331) according to GHS criteria, with additional hazard statements for skin irritation (H315) and eye irritation (H319) [1][2]. This toxicological profile is consistent with that of other medium-chain aliphatic dinitriles, such as sebaconitrile (C10), which carries identical hazard classifications [3]. While the acute toxicity of undecanedinitrile does not represent a differentiation point relative to its closest homologs, it is a critical procurement consideration for safety, handling infrastructure, and regulatory compliance. The absence of significant toxicological differentiation suggests that safety-driven substitution between undecanedinitrile and sebaconitrile is not justified; selection should instead be based on the application-specific performance differentiators outlined above.

Safety Toxicology Handling GHS classification

Undecanedinitrile (C11) Application Scenarios: Evidence-Based Procurement Guidance


Synthesis of C11 Polyamides with Tailored Thermal and Mechanical Properties

Undecanedinitrile serves as a precursor for the synthesis of undecanediamine, which upon polycondensation with dicarboxylic acids yields C11-based polyamides. The intermediate C11 chain length (between C10 and C12) is predicted to confer a unique balance of melting temperature, crystallinity, and flexibility in the resulting polymers [1]. Researchers seeking to explore structure-property relationships in aliphatic polyamides or to develop specialty polyamides with properties distinct from conventional PA6, PA66, PA10, or PA12 should prioritize undecanedinitrile as a monomer building block.

Biocatalytic Production of ω-Cyanoundecanoic Acid

The selective monohydrolysis of undecanedinitrile using nitrilase enzymes can yield ω-cyanoundecanoic acid, a valuable bifunctional intermediate [1]. Based on the established chain-length dependence of nitrilase activity (rates increase from C3 to C8), the C11 substrate may exhibit distinct kinetic and selectivity profiles compared to shorter dinitriles . This application is particularly relevant for green chemistry initiatives aiming to produce ω-cyanocarboxylic acids under mild aqueous conditions without the use of harsh chemical hydrolysis.

Intercalation Host for Layered Inorganic-Organic Hybrid Materials

Undecanedinitrile can be intercalated into layered host structures such as vanadyl phosphate (VOPO₄) to create organic-inorganic hybrid materials [1]. The C11 chain length provides a larger interlayer gallery height compared to shorter-chain dinitriles (C3–C8), while the inverse relationship between chain length and guest content allows for tuning of the intercalate composition . This scenario is relevant for materials scientists developing functional layered materials for catalysis, adsorption, or sensing applications where interlayer spacing and guest density are critical design parameters.

Synthesis of C11 α,ω-Dicarboxylic Acid via Chemical Hydrolysis

Chemical hydrolysis of undecanedinitrile under acidic or basic conditions yields undecanedioic acid (C11 dicarboxylic acid), which serves as a monomer for specialty polyesters and polyamides [1]. The C11 diacid fills a niche between the more common C9 (azelaic acid) and C10 (sebacic acid) diacids, potentially offering unique properties in derived polymers. This application scenario is appropriate for researchers requiring a C11 dicarboxylic acid building block that is not widely available from natural sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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